molecular formula C24H26N4O3S2 B2628869 n-Phenyl-n-(4-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-1,3-thiazol-2-yl)acetamide CAS No. 925394-84-9

n-Phenyl-n-(4-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-1,3-thiazol-2-yl)acetamide

Cat. No.: B2628869
CAS No.: 925394-84-9
M. Wt: 482.62
InChI Key: IMFYCOREGAABQC-UHFFFAOYSA-N
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Description

n-Phenyl-n-(4-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Phenyl-n-(4-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-1,3-thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an alkyl halide.

    Attachment of the Phenylethenesulfonyl Group: This step involves the sulfonylation of the piperazine ring using phenylethenesulfonyl chloride under basic conditions.

    Final Coupling: The final step involves coupling the thiazole derivative with the piperazine derivative through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

n-Phenyl-n-(4-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-1,3-thiazol-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticonvulsant, anti-inflammatory, and antitumor agent.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its complex structure.

    Pharmacology: It is investigated for its potential to interact with various biological targets, including ion channels and receptors.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of n-Phenyl-n-(4-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    n-Phenyl-n-(4-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-1,3-thiazol-2-yl)acetamide: shares structural similarities with other thiazole derivatives, such as:

Uniqueness

Properties

IUPAC Name

N-phenyl-N-[4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S2/c1-20(29)28(23-10-6-3-7-11-23)24-25-22(19-32-24)18-26-13-15-27(16-14-26)33(30,31)17-12-21-8-4-2-5-9-21/h2-12,17,19H,13-16,18H2,1H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFYCOREGAABQC-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)CN3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)CN3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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